(S)-Warfarin - 5543-57-7

(S)-Warfarin

Catalog Number: EVT-282858
CAS Number: 5543-57-7
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Warfarin is the more potent enantiomer of the racemic drug warfarin, a commonly prescribed anticoagulant. It is a 4-hydroxycoumarin derivative and acts as a vitamin K antagonist (VKA). [, , ] (S)-Warfarin plays a crucial role in scientific research, particularly in studying drug metabolism, cytochrome P450 enzymes, and protein binding interactions. [, , ]

Future Directions

Future research directions for (S)-Warfarin include:* Understanding the Impact of Novel CYP2C9 Variants: As new CYP2C9 variants are discovered, characterizing their functional differences in metabolizing (S)-warfarin will be crucial for personalized medicine and optimizing warfarin therapy. [, ]* Developing Predictive Models for Drug-Drug Interactions: Further research is needed to develop more accurate predictive models for drug-drug interactions involving (S)-warfarin based on in vitro data and mechanistic understanding. [, , ]* Exploring the Potential of (S)-Warfarin Derivatives: Investigating the synthesis and pharmacological properties of novel (S)-warfarin derivatives could lead to the development of improved anticoagulant therapies with tailored properties. [, ]* Investigating the Impact of Intracellular pH on (S)-Warfarin Metabolism: Further studies are needed to elucidate the impact of the hepatocyte-to-plasma pH gradient on (S)-warfarin metabolism and its implications for in vitro-in vivo predictions. []

(R)-Warfarin

Compound Description: (R)-Warfarin is the other enantiomer of warfarin, which is administered clinically as a racemic mixture. Although (S)-warfarin exhibits 2–5 times more anticoagulant activity than (R)-warfarin [], (R)-warfarin still contributes to the hypoprothrombinemic effect of racemic warfarin [].

Relevance: (R)-Warfarin is structurally identical to (S)-Warfarin except for the configuration at the chiral center. It also binds to the same region on human serum albumin (HSA) but with a different binding mechanism [, ]. The clearance of (R)-warfarin is slower than (S)-warfarin, and its metabolism is less susceptible to inhibition by other drugs, such as sulfinpyrazone [, ].

7-Hydroxywarfarin

Compound Description: 7-Hydroxywarfarin is the primary metabolite of (S)-warfarin, generated by CYP2C9-mediated hydroxylation. It is an inactive metabolite and does not contribute to the anticoagulant effect of warfarin [, ].

Relevance: The formation clearance of 7-Hydroxywarfarin is often used as an indicator for the metabolic activity of CYP2C9, the major enzyme responsible for (S)-warfarin elimination. Many drugs that interact with warfarin, such as fluconazole and sulfinpyrazone, exert their effects by inhibiting the formation of 7-Hydroxywarfarin, leading to increased exposure to (S)-warfarin [, , ].

Warfarin Alcohol

Compound Description: Warfarin alcohol refers to the reduced form of warfarin, which exists as a diastereomeric pair ((R,S) and (S,S)). It is a minor metabolite of warfarin [].

Relevance: While not extensively studied, the presence of warfarin alcohol in patients chronically treated with racemic warfarin highlights the multiple metabolic pathways involved in warfarin elimination [].

6-Hydroxywarfarin

Compound Description: 6-Hydroxywarfarin is another minor metabolite of warfarin, and like 7-hydroxywarfarin, it results from CYP2C9-mediated hydroxylation. It is found in the urine of patients chronically treated with racemic warfarin [].

Relevance: The formation of 6-hydroxywarfarin, while less prominent than 7-hydroxylation, underscores the regioselectivity of CYP2C9 towards (S)-warfarin [, ].

Diclofenac

Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug that is primarily metabolized by CYP2C9. It is often used as a probe substrate to assess CYP2C9 activity in vitro [, ].

Relevance: Diclofenac shares a similar metabolic pathway with (S)-Warfarin, making it a valuable tool in studying the inhibition kinetics of CYP2C9. Additionally, the interaction of Diclofenac with CYP2C9 mutants, such as those containing the R108E mutation, aids in understanding the role of specific amino acids in substrate selectivity [, ].

Flurbiprofen

Compound Description: Flurbiprofen is another non-steroidal anti-inflammatory drug primarily metabolized by CYP2C9. It serves as a probe substrate for in vitro studies investigating CYP2C9 activity [, ].

Relevance: Similar to Diclofenac, Flurbiprofen’s metabolism by CYP2C9 helps evaluate the impact of genetic variations in CYP2C9 on drug metabolism. Studying the interaction of Flurbiprofen with CYP2C9 mutants, particularly those involving mutations at amino acid position 108, provides insights into the structural determinants of substrate specificity within the enzyme’s active site [].

Phenytoin

Compound Description: Phenytoin is an anticonvulsant drug, and like (S)-Warfarin, it is metabolized by CYP2C9. It is a known substrate for CYP2C9, and its metabolism is also subject to interindividual variability due to genetic polymorphisms in the CYP2C9 gene [, ].

Relevance: Both (S)-Warfarin and Phenytoin share CYP2C9 as a common metabolic pathway. This shared metabolic pathway highlights the potential for drug-drug interactions. Studying the metabolism of both drugs helps to understand how genetic variations in CYP2C9 can lead to altered drug response and potential toxicity [].

Tolbutamide

Compound Description: Tolbutamide is an oral antihyperglycemic agent that is metabolized by CYP2C9. It is used as a probe substrate in in vitro studies to assess CYP2C9 activity [, ].

Relevance: Similar to (S)-Warfarin, Tolbutamide is used to study the impact of CYP2C9 genetic variants on drug metabolism. Analyzing the kinetic parameters of Tolbutamide metabolism by different CYP2C9 variants, provides insights into the functional consequences of these genetic variations. This information is crucial for predicting potential drug-drug interactions and individualizing drug dosages for patients with different CYP2C9 genotypes [].

Lauric Acid

Compound Description: Lauric Acid is a saturated fatty acid that serves as a substrate for CYP2C9. It is employed as a probe substrate for investigating CYP2C9 activity in vitro, particularly for studying the impact of mutations on enzyme function [, ].

Relevance: Unlike (S)-Warfarin, Lauric Acid is not a chiral compound and lacks a negatively charged group, making it valuable for studying the structural features of CYP2C9 that contribute to substrate selectivity. Comparing the metabolism of Lauric Acid with that of (S)-Warfarin by wild-type and mutated CYP2C9 enzymes provides insights into the specific amino acid residues involved in the binding and orientation of different substrates within the enzyme’s active site [].

(S)-Naproxen

Compound Description: (S)-Naproxen is the active enantiomer of the non-steroidal anti-inflammatory drug, Naproxen. It is metabolized by CYP2C9 [].

Source and Classification

(S)-Warfarin is derived from coumarin, a natural product found in various plants. It was first discovered as a result of research into the anticoagulant properties of spoiled sweet clover hay, which led to its development as a pharmaceutical agent. In terms of classification, (S)-warfarin is categorized as an anticoagulant and falls under the class of vitamin K antagonists. Its chemical structure is characterized by a 4-hydroxycoumarin backbone, which is crucial for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-warfarin can be achieved through several methods, including classical organic synthesis and more modern green chemistry approaches. One notable method involves the use of organocatalysts to induce stereoselectivity during the reaction process. For example, (R,R)- or (S,S)-1,2-diphenylethylenediamine can be employed as an organocatalyst to facilitate the enantioselective synthesis from inexpensive starting materials. This method typically operates under mild conditions and allows for purification through recrystallization or column chromatography .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Warfarin undergoes various chemical reactions that are significant for its metabolic pathways and therapeutic efficacy. One key reaction is its metabolism by cytochrome P450 enzymes in the liver, particularly CYP2C9, which converts it into several metabolites, including 7-hydroxywarfarin . This metabolic pathway is critical because it influences both the efficacy and safety profile of (S)-warfarin.

Additionally, (S)-warfarin can participate in conjugation reactions with glucuronic acid through UDP-glucuronosyltransferases, leading to further metabolites that are excreted via urine . Such reactions underscore the importance of understanding drug interactions and patient-specific factors that affect warfarin metabolism.

Mechanism of Action

Process and Data

The primary mechanism of action for (S)-warfarin involves inhibiting vitamin K epoxide reductase complex 1 (VKORC1), an enzyme responsible for recycling vitamin K in its reduced form . By inhibiting this enzyme, (S)-warfarin effectively reduces the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.

This inhibition leads to a decrease in blood coagulation capacity, thereby preventing thrombus formation. The pharmacological effects are dose-dependent and require careful monitoring due to variability in patient response influenced by genetic factors affecting metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Warfarin appears as a crystalline solid with a melting point ranging from 30°C to 32°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. The compound exhibits strong UV absorbance at wavelengths around 320 nm, which is useful for analytical detection methods.

In terms of pH stability, (S)-warfarin remains stable within a pH range of 4-9 but can degrade under extreme acidic or basic conditions. Its log P value indicates moderate lipophilicity, influencing its distribution within biological systems .

Applications

Scientific Uses

(S)-Warfarin is primarily utilized in clinical settings as an anticoagulant for preventing venous thrombosis and pulmonary embolism. Its applications extend beyond mere anticoagulation; it is also used in various research contexts to study coagulation pathways and drug interactions.

In addition to its therapeutic uses, (S)-warfarin serves as a model compound in pharmacological studies aimed at understanding drug metabolism and pharmacogenomics due to its well-characterized metabolic pathways . Furthermore, advancements in analytical techniques such as liquid chromatography-mass spectrometry have enhanced our ability to quantify warfarin levels accurately in biological samples, facilitating better patient management strategies .

Through ongoing research and development efforts, (S)-warfarin continues to be an essential compound within both clinical pharmacology and pharmaceutical sciences.

Chemical Structure and Enantiomeric Properties of (S)-Warfarin

Stereochemical Configuration and Physicochemical Characteristics

(S)-Warfarin ((S)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one) possesses a chiral center at the C9 position of its 4-hydroxycoumarin structure, conferring distinct stereochemical properties compared to its (R)-enantiomer. The molecule features a benzylketone side chain and a lactone ring system, with the (S)-configuration exhibiting a clockwise spatial arrangement when viewed along the C9–H bond axis [4] [7]. This configuration critically influences its molecular interactions, particularly with serum albumin where (S)-warfarin demonstrates ≈2-fold higher binding affinity (99% bound) than the (R)-form due to optimal hydrophobic and hydrogen-bonding interactions within binding site I [7].

Table 1: Physicochemical Comparison of Warfarin Enantiomers

Property(S)-Warfarin(R)-Warfarin
Molecular Weight308.33 g/mol308.33 g/mol
logP (Octanol-Water)2.702.70
Protein Binding (%)99%99%
Albumin Binding AffinityHighModerate
VKORC1 Inhibition (IC₅₀)1.1 μM2.2 μM

The (S)-enantiomer exhibits superior anticoagulant potency, demonstrating 3-5 times greater inhibition of vitamin K epoxide reductase complex 1 (VKORC1) compared to (R)-warfarin [1] [7]. This enhanced activity stems from stereoselective binding to VKORC1's active site, where the (S)-configuration optimally positions the 4-hydroxycoumarin ring for disruption of vitamin K recycling. Physicochemically, (S)-warfarin shares identical lipophilicity (logP ≈2.7) and pKa (5.0) with its enantiomer but displays differential metabolic stability due to its selective recognition by hepatic enzymes [4] [7].

Synthesis and Enantioselective Production Methods

Industrial production of enantiopure (S)-warfarin employs stereoselective synthesis to overcome limitations of traditional racemic resolution. Modern approaches include:

  • Asymmetric Hydrogenation: Using DuPHOS-Rh(I) catalysts, (S)-warfarin is synthesized from racemic precursors with 83-86% enantiomeric excess (ee). This method exploits chiral phosphine ligands to differentiate prochiral faces during ketone reduction [5].
  • Hetero-Diels-Alder Cycloaddition: A novel route employing chiral auxiliaries achieves 95% ee for (S)-warfarin through stereocontrolled formation of the benzylketone-coumarin linkage [5].
  • Ionic Liquid-Catalyzed Michael Addition: Green chemistry approaches utilize imidazolium-based ionic liquids ([bmim]BF₄/[bmim]Br) to catalyze the condensation of 4-hydroxycoumarin with benzalacetone, yielding racemic warfarin with >96% efficiency. Subsequent enzymatic resolution with Candida antarctica lipase B isolates (S)-warfarin with >98% ee [2].

Table 2: Enantioselective Synthesis Methods for (S)-Warfarin

MethodKey Catalyst/ReagentYieldEnantiomeric Excess
Asymmetric HydrogenationDuPHOS-Rh(I)75-80%83-86% ee
Hetero-Diels-AlderChiral Lewis Acid65-70%95% ee
Ionic Liquid Catalysis[bmim]BF₄82-96%Racemic
Enzymatic ResolutionCandida antarctica lipase30-35%*>98% ee

*Yield after resolution of racemic mixture

The stereochemical integrity during synthesis is validated via chiral HPLC using amylose-based columns and circular dichroism spectroscopy, which confirms absolute configuration through Cotton effect signatures at 308 nm [4].

Stability and Degradation Pathways Under Physiological Conditions

(S)-Warfarin undergoes complex biotransformation governed by pH, temperature, and enzymatic activity:

Chemical Stability: In aqueous solutions, (S)-warfarin sodium exists in equilibrium between amorphous and clathrate forms. Below pH 8.0, protonation generates water-insoluble crystalline (S)-warfarin acid, explaining precipitation observed in oral suspensions [6]. Raman spectroscopy (1220 cm⁻¹ O-H bend) and XRD (peaks at 18.7°, 21.4°) confirm this degradation product. Temperature accelerates degradation, with Arrhenius kinetics predicting 10% decomposition monthly at 25°C [6].

Enzymatic Degradation:

  • Reductive Metabolism: Carbonyl reductases (CBR1, AKR1C3) selectively reduce (S)-warfarin's ketone to (9S,11S)-warfarin alcohol (SS-alcohol), retaining ≈16.7% anticoagulant activity. Kinetic parameters favor (R)-warfarin reduction (Vmax 150 vs. 27 pmol/mg/min; Km 0.67 vs. 1.7 mM for S-enantiomer) [4].
  • Oxidative Metabolism: CYP2C9 mediates 80-85% of (S)-warfarin clearance via 7-hydroxylation (high-affinity: Km ≈10 μM). Minor pathways include 6- and 8-hydroxylation by CYP2C19 and CYP1A2 [7].

Table 3: Primary Metabolic Pathways of (S)-Warfarin

PathwayPrimary EnzymeKinetic ParametersMetabolite Activity
7-HydroxylationCYP2C9Km 10 μMInactive
SS-Alcohol FormationCBR1Km 1.7 mM16.7% of parent
6-HydroxylationCYP2C19Km 85 μMInactive

The SS-alcohol metabolite exhibits prolonged half-life (≈50 hours) due to strong albumin binding, contributing ≈15% of total anticoagulant activity during maintenance therapy [4] [7]. Phenylbutazone exemplifies clinically significant interactions by inhibiting CYP2C9-mediated (S)-warfarin clearance (plasma clearance reduced from 3.1% to 1.1%/hour), while simultaneously inducing (R)-warfarin metabolism [1].

Properties

CAS Number

5543-57-7

Product Name

(S)-Warfarin

IUPAC Name

4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1

InChI Key

PJVWKTKQMONHTI-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-Warfarin

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.